5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is a chemical compound that belongs to the class of boronic esters. It is characterized by the presence of a fluorine atom, a methoxy group, and a boronic ester moiety attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its utility in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
The primary target of the compound 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as 5-Fluoro-2-methoxypyridine-3-boronic acid pinacol ester, is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The 5-Fluoro-2-methoxypyridine-3-boronic acid pinacol ester interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound donates a formally nucleophilic organic group from boron to palladium . This process is part of the overall reaction mechanism that involves the formation of a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathway affected by 5-Fluoro-2-methoxypyridine-3-boronic acid pinacol ester is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
As a boronic ester, it is known to have relatively stable properties, which can impact its bioavailability
Result of Action
The molecular and cellular effects of the action of 5-Fluoro-2-methoxypyridine-3-boronic acid pinacol ester are the formation of new carbon-carbon bonds in organic compounds . This results in the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and fine chemicals .
Action Environment
The action, efficacy, and stability of 5-Fluoro-2-methoxypyridine-3-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed in a variety of environmental conditions, making the compound versatile in its applications .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor for certain enzymes, thereby influencing their activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which the enzyme is involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes .
Molecular Mechanism
At the molecular level, the mechanism of action of this compound involves several key processes. This compound can bind to specific biomolecules, such as enzymes or receptors, through covalent or non-covalent interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. The compound’s stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade into other products, which can have different biochemical properties and effects on cells. Long-term studies in vitro or in vivo have shown that this compound can have sustained effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as promoting cell proliferation or differentiation. At high doses, it can exhibit toxic or adverse effects, including cell death or tissue damage. Threshold effects have been observed in studies, where a certain dosage level is required to elicit a significant biological response. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes or cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can have different biological activities. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall pharmacokinetics and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoro-2-methoxypyridine.
Borylation Reaction: The key step is the borylation of the pyridine ring. This is achieved using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate (KOAc). The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours.
Purification: The product is purified by column chromatography to obtain the desired boronic ester.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. It reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Reduction: Although less common, the compound can undergo reduction reactions under specific conditions to yield different functional groups.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts like Pd(PPh3)4 or Pd(dppf)Cl2.
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH), or potassium acetate (KOAc).
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or ethanol.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: Employed in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Used in the development of advanced materials, including polymers and electronic materials.
Agriculture: Involved in the synthesis of agrochemicals.
Comparison with Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Comparison:
- Structural Differences: The position of the fluorine and methoxy groups on the pyridine ring can significantly influence the reactivity and selectivity of the compound in various reactions.
- Reactivity: 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine may exhibit different reactivity profiles compared to its analogs due to electronic and steric effects.
- Applications: While all these compounds are useful in cross-coupling reactions, their specific applications may vary based on their unique properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)9-6-8(14)7-15-10(9)16-5/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOAKVBHCHKUIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675309 | |
Record name | 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083168-95-9 | |
Record name | 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.